4-(Naphthalen-1-yl)butane-1-thiol

Description

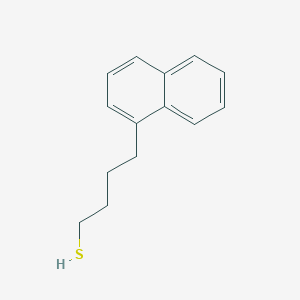

4-(Naphthalen-1-yl)butane-1-thiol is a sulfur-containing organic compound characterized by a naphthalene ring linked to a butanethiol chain.

Properties

CAS No. |

114259-65-3 |

|---|---|

Molecular Formula |

C14H16S |

Molecular Weight |

216.34 g/mol |

IUPAC Name |

4-naphthalen-1-ylbutane-1-thiol |

InChI |

InChI=1S/C14H16S/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,3-4,7,11H2 |

InChI Key |

GSJIQQDVOJOABR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)butane-1-thiol can be achieved through several methods. One common approach involves the reaction of 1-bromobutane with naphthalene in the presence of a strong base such as sodium hydride (NaH) to form 4-(Naphthalen-1-yl)butane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)butane-1-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted thiols and other derivatives.

Scientific Research Applications

4-(Naphthalen-1-yl)butane-1-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)butane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biological processes such as signal transduction, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

Structural Analogs in Materials Science

4-([2,2′:5′,2″:5″,2‴-quaterthiophen]-5-yl)butane-1-thiol (T4C4)

- Structure : Features a rigid quarterthiophene unit instead of naphthalene, paired with a butanethiol chain.

- Properties : Designed for SAMs, T4C4 leverages π-π interactions from the conjugated thiophene to enhance mechanical stability .

- Application : Used in robust tunneling junctions due to its balance of flexibility (butanethiol) and rigidity (thiophene) .

4-(Naphthalen-1-yl)butanoic Acid

- Structure : Replaces the thiol (-SH) group with a carboxylic acid (-COOH).

- Comparison : The thiol derivative’s sulfur moiety offers distinct reactivity (e.g., gold surface binding in SAMs) compared to the carboxylic acid’s hydrogen-bonding capability.

4-(Naphthalen-1-yl)aniline

- Structure : Substitutes the thiol with an aniline (-NH₂) group.

- Comparison : The amine group enables participation in Schiff base reactions, whereas the thiol group facilitates disulfide bonding or metal coordination.

Parent and Functionalized Thiols

Butane-1-thiol (CAS 109-79-5)

- Structure : Simple aliphatic thiol without aromatic substituents.

- Properties : Volatile, used as a gas odorant and pesticide intermediate .

- Comparison : The naphthalene derivative’s aromatic ring increases molecular weight (~242 g/mol estimated) and reduces volatility, likely shifting applications from gas-phase uses to solid-state materials.

4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)

- Structure : Contains a chlorophenylsulfanyl group and a hydroxyl terminal.

- Comparison: The hydroxyl group enables hydrogen bonding, whereas the naphthalene-thiol compound’s nonpolar aromatic system may enhance hydrophobicity.

4-(Methylsulfanyl)-1-butanol (CAS 20582-85-8)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.